Mequindox

描述

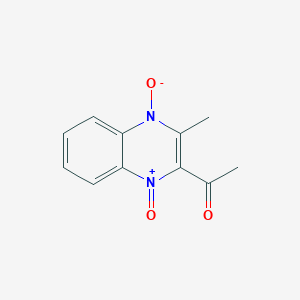

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-11(8(2)14)13(16)10-6-4-3-5-9(10)12(7)15/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJMCPPBTUATEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50328049 | |

| Record name | 2-Acetyl-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13297-17-1 | |

| Record name | Mequindox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13297-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Mequindox Action

Elucidation of Molecular Targets and Pathways

The biological effects of Mequindox are rooted in its interactions with fundamental cellular components and pathways. Research has identified its primary molecular targets and the subsequent disruption of critical cellular processes.

Inhibition of Nucleic Acid Synthesis

This compound is recognized as an inhibitor of DNA synthesis. medchemexpress.commedchemexpress.com This inhibitory action is a cornerstone of its antimicrobial properties and also contributes to its toxicity in eukaryotic cells. frontiersin.org The interference with DNA replication is a key mechanism of action for quinoxaline (B1680401) derivatives. ontosight.ai Studies have shown that quinoxaline 1,4-di-N-oxides (QdNOs), the class of compounds to which this compound belongs, are DNA synthesis inhibitors that can cause cytotoxic DNA strand breaks. frontiersin.org This damage to DNA can arrest the cell cycle, thereby inhibiting cell proliferation. nih.gov

Interaction with Biological Macromolecules

The chemical structure of this compound, featuring a planar quinoxaline ring system, facilitates its interaction with biological macromolecules. ontosight.ai While there is no evidence to suggest that QdNOs covalently bind to DNA, their damaging effects are well-documented. frontiersin.org The interaction is believed to be mediated through redox activation, leading to the generation of reactive species that in turn damage DNA. frontiersin.org this compound treatment has been shown to induce cellular DNA damage, as indicated by the phosphorylation of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks. nih.govnih.govx-mol.net

Beyond DNA, this compound and its metabolites can interact with other macromolecules. For instance, casein nanoparticles have been explored as carriers for this compound, indicating an interaction between the compound and the protein. researchgate.netresearchgate.net The metabolism of this compound itself involves enzymatic pathways, signifying interaction with metabolic enzymes. researchgate.netmdpi.com

Cellular and Subcellular Responses

The interaction of this compound at the molecular level triggers a cascade of cellular and subcellular events, leading to distinct physiological and pathological outcomes.

Oxidative Stress Induction and Related Pathways

A primary mechanism of this compound-induced toxicity is the induction of oxidative stress. frontiersin.orgfrontiersin.orgnih.gov The reduction of the N→O group in the this compound molecule generates highly reactive radicals, including this compound radical intermediates, superoxide (B77818) anions (O₂•-), and hydroxyl radicals (HO•). frontiersin.org This process leads to an imbalance in the cellular redox state and subsequent oxidative damage. researchgate.netfrontiersin.org

Studies in mice have shown that chronic exposure to this compound leads to increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), an indicator of oxidative DNA damage. frontiersin.org In response to this oxidative stress, cells may activate protective signaling pathways. For example, the Nrf2-Keap1 signaling pathway, a key regulator of the antioxidant response, has been observed to be upregulated following this compound exposure. frontiersin.orgnih.govwilddata.cn The mitogen-activated protein kinase (MAPK) signaling pathway is also implicated in the cellular response to this compound-induced oxidative toxicity. researchgate.netnih.gov

Table 1: Effects of this compound on Oxidative Stress Markers in Male Mice Serum

| Treatment Group | MDA Level (nmol/mL) | 8-OHdG Level (ng/mL) |

| Control | 6.2 ± 1.1 | 1.5 ± 0.3 |

| 25 mg/kg MEQ | 8.9 ± 1.5 | 2.1 ± 0.4* |

| 55 mg/kg MEQ | 9.8 ± 1.7 | 2.4 ± 0.5 |

| 110 mg/kg MEQ | 11.2 ± 2.0 | 2.9 ± 0.6 |

| p < 0.05, **p < 0.01 compared to the control group. Data adapted from studies on chronic this compound administration. frontiersin.org |

Apoptosis and Programmed Cell Death Mechanisms

This compound is a potent inducer of apoptosis, or programmed cell death. nih.govfrontiersin.orgnih.gov This process is a key feature of its toxicity in various organs, including the kidneys and liver. nih.govfrontiersin.orgnih.gov The apoptotic cascade initiated by this compound is often mediated through the intrinsic, or mitochondrial, pathway. frontiersin.orgnih.govmdpi.com

Key events in this compound-induced apoptosis include the upregulation of the Bax/Bcl-2 ratio. frontiersin.orgnih.govresearchgate.net Bax is a pro-apoptotic protein that promotes the release of cytochrome c from the mitochondria, while Bcl-2 is an anti-apoptotic protein. mdpi.comwikipedia.org An increased Bax/Bcl-2 ratio signifies a shift towards apoptosis. The release of cytochrome c into the cytoplasm leads to the formation of the apoptosome and subsequent activation of a caspase cascade, ultimately resulting in the execution of cell death. frontiersin.orgnih.govmdpi.comnih.gov DNA damage caused by this compound can also trigger apoptosis, often through p53-dependent pathways. medcraveonline.com

Mitochondrial Dysfunction

Mitochondria are central to this compound-induced toxicity. frontiersin.orgfrontiersin.org The oxidative stress triggered by this compound directly impacts mitochondrial integrity and function. frontiersin.org Studies have observed mitochondrial vacuolization and damage in cells treated with this compound, indicating a disruption of their structure. frontiersin.orgnih.gov

This mitochondrial damage is a critical link between oxidative stress and apoptosis. frontiersin.orgnih.gov this compound disrupts the mitochondrial permeability transition pore, which contributes to the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol, thereby initiating the apoptotic cascade. frontiersin.orgnih.govresearchgate.net Therefore, mitochondrial dysfunction is a pivotal event in the cellular response to this compound, connecting its molecular interactions to the ultimate fate of the cell.

Signaling Pathway Modulation (e.g., Nrf2-Keap1, MAPK)

The biological activities of this compound involve the modulation of critical intracellular signaling pathways, particularly those related to cellular stress and apoptosis. Research has highlighted its significant impact on the Nuclear factor erythroid 2-related factor 2-Kelch-like ECH-associated protein 1 (Nrf2-Keap1) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Nrf2-Keap1 Pathway Activation

This compound exposure has been shown to induce oxidative stress, which in turn triggers a protective cellular response through the activation of the Nrf2-Keap1 signaling pathway. chemfaces.comnih.gov This pathway is a primary regulator of endogenous defense mechanisms against oxidative stress.

In studies conducted on mice, chronic exposure to this compound resulted in oxidative damage in both the liver and kidneys. chemfaces.comnih.gov This was followed by a notable up-regulation of the Nrf2-Keap1 pathway. chemfaces.comnih.gov The mechanism involves the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of protective genes.

Research findings have demonstrated a significant increase in the mRNA expression of Nrf2 and its downstream targets in this compound-treated groups. chemfaces.com These targets include phase II detoxifying enzymes and antioxidative enzymes such as:

Heme oxygenase-1 (HO-1)

Glutamate-cysteine ligase catalytic subunit (GCLC)

NAD(P)H quinone dehydrogenase 1 (NQO1)

Glutathione S-transferase (GST)

Glutathione peroxidase (GSH-Px) chemfaces.com

The increased expression of these enzymes helps to counteract the oxidative stress induced by this compound, suggesting that the activation of the Nrf2-Keap1 pathway is a key cellular defense mechanism. chemfaces.com

MAPK Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include the c-Jun N-terminal kinases (JNK), p38 MAPKs, and extracellular signal-regulated kinases (ERK), are also implicated in the cellular response to this compound. The activation of these pathways is often linked to cellular stress, apoptosis, and inflammation.

Studies on the related quinoxaline compound, olaquindox (B1677201), provide significant insight into the likely effects of this compound on the MAPK pathways. Exposure of HepG2 cells to olaquindox led to the phosphorylation and activation of p38 MAPK and JNK. chemfaces.com Further investigations revealed a dose-dependent increase in the phosphorylation of JNK, p38, and ERK in HepG2 cells treated with olaquindox. mdpi.com It is suggested that reactive oxygen species (ROS) may act as an upstream mediator for the activation of the JNK pathway. chemfaces.com

Interestingly, while the JNK and p38 pathways are activated, they may also play a role in suppressing apoptosis. chemfaces.commdpi.com This complex interplay highlights the multifaceted role of the MAPK pathways in response to quinoxaline compounds. The activation of the MAPK family is considered to be involved in the oxidative toxicity mediated by this compound in vivo. nih.gov

Research Findings on Signaling Pathway Modulation

The following table summarizes the observed effects of a quinoxaline compound on the phosphorylation of key MAPK proteins in HepG2 cells, providing a model for understanding this compound's action.

| Treatment Group | p-JNK / JNK (Fold Change) | p-p38 / p38 (Fold Change) | p-ERK / ERK (Fold Change) |

| Control | 1.0 | 1.0 | 1.0 |

| Olaquindox 200 µg/mL | ~1.5 | ~2.0 | ~3.0 |

| Olaquindox 400 µg/mL | ~2.0 | ~3.5 | ~5.5 |

| Olaquindox 800 µg/mL | ~2.5 | ~4.6 | ~7.8 |

Data derived from studies on olaquindox, a structurally related quinoxaline compound, in HepG2 cells. mdpi.com

Spectrum of Biological Activities of Mequindox

Broad-Spectrum Antimicrobial Efficacy

Mequindox demonstrates a wide range of antimicrobial activities, inhibiting both Gram-negative and Gram-positive bacteria, as well as other microorganisms. nih.govresearchgate.netajol.info Its action is particularly enhanced under anaerobic conditions. frontiersin.orgncats.io

Activity Against Gram-Negative Bacterial Pathogens

This compound is effective against numerous Gram-negative bacteria. frontiersin.orgajol.infoeuropa.eu Research has highlighted its strong inhibitory effects on species such as Escherichia coli, Salmonella sp., and Pasteurella. nih.govoncotarget.com Specifically, it has shown strong effects against Escherichia coli, Bartonella, Salmonella choleraesuis, and Salmonella typhimurium. sancaiindustry.com One of the key mechanisms of resistance to this compound in E. coli is the presence of the oqxAB genes, which encode an efflux pump. nih.govasm.org Studies have shown a correlation between increased minimum inhibitory concentrations (MICs) of this compound and the presence of the oqxAB operon in E. coli isolates. nih.gov

Activity Against Gram-Positive Bacterial Pathogens

The compound also exhibits inhibitory activity against several Gram-positive bacteria. nih.govresearchgate.netajol.info Notably, it is effective against Staphylococcus aureus and Streptococcus species. nih.govajol.infosancaiindustry.com

Antituberculosis Activity

This compound has demonstrated notable activity against Mycobacterium species. In vitro studies have shown that this compound is active against Mycobacterium tuberculosis H37Rv and Mycobacterium bovis, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 8 μg/mL. nih.govresearchgate.netnih.gov Furthermore, when combined with rifampicin, this compound exhibits an additive effect against the M. tuberculosis complex. nih.govresearchgate.netnih.gov

Antimycoplasma Activity

Research has indicated that this compound possesses activity against certain Mycoplasma species. chemicalbook.in While some studies highlight the efficacy of related quinoxalines against Mycoplasma gallisepticum and Mycoplasma hyopneumoniae, they also show that this compound, in combination with tetracycline, has an additive effect against Mycoplasma gallisepticum. nih.govresearchgate.netresearchgate.net

Antifungal Activity

The antifungal properties of quinoxaline (B1680401) derivatives have been a subject of research. frontiersin.orgresearchgate.net While some related compounds have shown activity against various fungi, including Candida albicans and Microsporum canis, specific data on the direct antifungal activity of this compound is limited in the provided search results. nih.govfrontiersin.orggoogle.com However, the broader class of quinoxaline 1,4-dioxides has been noted for its potential antifungal applications. frontiersin.org

Antiviral Properties Research

The potential antiviral properties of this compound and other quinoxaline 1,4-di-N-oxides (QdNOs) have been investigated. However, a study evaluating the in vitro activity of this compound and its metabolites against several viruses, including infectious bursal disease virus, porcine reproductive and respiratory syndrome virus (PRRSV), porcine parvovirus, and classical swine fever virus, found no inhibitory activity. nih.govresearchgate.netnih.gov

Evaluation Against Specific Animal Viruses

This compound, a synthetic quinoxaline derivative, has been investigated for a range of biological activities, including its potential as an antiviral agent. uni.lu However, in vitro studies assessing its efficacy against specific animal viruses have shown a lack of inhibitory effects. Research involving the evaluation of this compound and its metabolites against several economically important animal viruses yielded negative results. wikipedia.orgrcsb.org

The viruses tested include infectious bursal disease virus, porcine reproductive and respiratory syndrome virus, porcine parvovirus, and classical swine fever virus. wikipedia.orgrcsb.org The findings from these studies indicated that this compound did not exhibit any inhibitory activity against these particular viruses in a laboratory setting. wikipedia.orgrcsb.org

Table 1: In Vitro Antiviral Activity of this compound Against Animal Viruses

| Virus | Result |

| Infectious Bursal Disease Virus | No inhibitory activity observed wikipedia.orgrcsb.org |

| Porcine Reproductive and Respiratory Syndrome Virus | No inhibitory activity observed wikipedia.orgrcsb.org |

| Porcine Parvovirus | No inhibitory activity observed wikipedia.orgrcsb.org |

| Classical Swine Fever Virus | No inhibitory activity observed wikipedia.orgrcsb.org |

Anticancer Potential

The anticancer potential of this compound has been a subject of investigation, with studies revealing significant findings related to its effects on cell genetics and tumor development. uni.lu Research has demonstrated that this compound acts as an inhibitor of deoxyribonucleic acid (DNA) synthesis. fishersci.ca This mechanism is a common feature of some chemotherapeutic agents. uni.lu

However, extensive studies in animal models have characterized this compound as a genotoxic carcinogen. fishersci.cawikipedia.org Long-term studies in mice have shown that dietary administration of this compound can lead to an increased incidence of various types of tumors. fishersci.ca The observed tumors included mammary fibroadenoma, breast cancer, corticosuprarenaloma, haemangiomas, hepatocarcinoma, and pulmonary adenoma. fishersci.ca

The carcinogenic effects of this compound are linked to its ability to induce DNA damage. wikipedia.org An increase in the expression of phosphorylated histone H2AX (γ-H2AX), a biomarker for DNA double-strand breaks, was observed in tumors from rats exposed to this compound. wikipedia.org This suggests that high levels of DNA double-strand breaks may be a key factor in the carcinogenesis associated with this compound. wikipedia.org Furthermore, this compound has been shown to cause chromosomal aberrations in mammalian cells. fishersci.caguidechem.com

Table 2: Carcinogenicity Findings for this compound in Animal Studies

| Finding | Details |

| Mechanism | Inhibition of DNA synthesis. fishersci.ca |

| Genotoxicity | Induces chromosomal aberrations and micronucleus formation in mammalian cells. fishersci.caguidechem.com |

| Carcinogenicity | Increased incidence of tumors in mice and rats. fishersci.cawikipedia.org |

| Tumor Types (Mice) | Mammary fibroadenoma, breast cancer, corticosuprarenaloma, haemangiomas, hepatocarcinoma, pulmonary adenoma. fishersci.ca |

| Biomarker | Increased expression of γ-H2AX, indicating DNA double-strand breaks. wikipedia.org |

Pharmacokinetic and Disposition Studies of Mequindox

Absorption and Distribution Dynamics in Animal Models

Following administration, Mequindox is absorbed and distributed to various tissues. In a study involving pigs, chickens, and rats, radioactivity from labeled MEQ was detected in nearly all tissues within six hours of oral administration. nih.gov The highest concentrations and longest persistence of radioactivity were observed in the liver and kidney. nih.gov

In goats, after intramuscular administration, this compound was rapidly and almost completely absorbed, with a bioavailability of 99.8%. researchgate.net The volume of distribution was found to be larger in sheep compared to goats, suggesting a more extensive tissue distribution in sheep. ajol.info

A study in swine using a physiologically based pharmacokinetic (PBPK) model determined the tissue distribution of MEQ and its marker residue, 1,4-bisdesoxythis compound (M1). acs.orgacs.org This model helps predict the depletion kinetics and residue levels in different tissues. acs.org

Biotransformation Processes and Metabolic Pathways

This compound undergoes extensive metabolism in animals, with the parent drug often being undetectable in tissues. nih.govbenthamdirect.com The biotransformation of MEQ involves several key chemical reactions.

Identification of Major Metabolic Transformations

The primary metabolic pathways for this compound across various species include:

N→O group reduction : This is a major and predominant metabolic pathway for MEQ in many animals. benthamdirect.comacs.orgnih.gov

Carbonyl reduction : This is another significant transformation. acs.orgnih.govresearchgate.netresearchgate.net

Hydroxylation : This includes methyl mono-hydroxylation and acetyl hydroxylation. acs.orgnih.govresearchgate.netresearchgate.netfao.org

Deacetylation : This pathway has been identified as important in chickens and sea cucumbers. researchgate.netnih.govnih.gov

Carboxylation : This pathway has been noted, particularly in sea cucumbers where it is considered a major metabolic route. nih.govmdpi.com

Discovery and Characterization of Novel Metabolites

Research has led to the identification of numerous MEQ metabolites, some of which are novel. In chickens, a study identified 24 metabolites, with 12 being reported for the first time in vivo. researchgate.netnih.gov One of these novel metabolites is Carbonyl reduction-1,4-bisdesoxy-mequindox. researchgate.net In isolated rat liver cells, two new metabolites were characterized for the first time in vitro. researchgate.netfao.org

A study in sea cucumbers reported the novel identification of 3-methyl-2-quinoxalinecarboxylic acid (MQCA) as a metabolite. nih.govmdpi.com Additionally, three new hydroxylation metabolites, namely 2-isoethanol-mequindox, 2-isoethanol-1-desoxythis compound, and 2-isoethanol-4-desoxythis compound, were identified in holothurian (sea cucumber) samples. oup.comresearchgate.net

Comparative Metabolism Across Diverse Animal Species

The metabolism of this compound shows notable differences across various animal species. science.gov

Rat : In rats, the predominant metabolite is 1-DMEQ. nih.gov Other major metabolites include BDMEQ and 3-hydroxymethyl-1-DMEQ. nih.gov A total of 15 metabolites have been identified in rats. acs.org After intravenous and oral administration in rats, MEQ and five of its metabolites were quantified, with M1 and M2 being the most predominant. nih.gov

Chicken : Similar to rats, 1-DMEQ is the predominant metabolite in chickens, followed by BDMEQ, 2-isoethanol-1-DMEQ, and 2'-hydroxyacetyl-1-DMEQ. nih.gov A comprehensive study identified 31 metabolites in chickens. acs.org Another study found that after administration, most of the this compound was converted to metabolites, with significantly higher plasma concentrations and AUCs for the metabolite (M) than for the parent drug. nih.gov

Goat : Pharmacokinetic studies in goats have been conducted, detailing the disposition of the drug after intravenous and intramuscular administration. researchgate.net

Pig : In pigs, the primary metabolite is 2-isoethanol-1-DMEQ, with 1-DMEQ, 2-isoethanol-MEQ, and BDMEQ also being major metabolites. nih.gov Twelve metabolites have been identified in pigs in total. nih.govacs.org

Sea Cucumber : The metabolism in sea cucumbers differs from that in terrestrial animals. nih.govmdpi.com The most predominant metabolic pathways are deoxidation and carbonyl reduction, leading to 2-iso-BDMEQ and 2-iso-1-DMEQ as the major metabolites. nih.govmdpi.com Carboxylation is also a major pathway in this species. nih.govmdpi.com Nine metabolites have been detected and identified in sea cucumber tissues. nih.govmdpi.com

Mouse : Studies in mice have shown that this compound can induce cell cycle arrest and DNA damage in hepatocytes. researchgate.netnih.gov The hematopoietic system has been suggested as a target of MEQ in mice, which may be due to species-specific metabolism. frontiersin.org

A comparative study of MEQ metabolism in rat, chicken, and pig liver microsomes identified 14 metabolites and highlighted both qualitative and quantitative species differences. nih.gov While 1-Desoxythis compound was a major metabolite in all three species, other major metabolites varied. nih.gov

Table 1: Comparative Metabolism of this compound Across Species

| Species | Predominant Metabolite(s) | Key Metabolic Pathways | Number of Identified Metabolites |

|---|---|---|---|

| Rat | 1-DMEQ, BDMEQ | N→O group reduction, Carbonyl reduction, Methyl monohydroxylation | 15 acs.org |

| Chicken | 1-DMEQ, BDMEQ | N→O group reduction, Carbonyl reduction, Deacetylation, Acetyl-hydroxylation | 31 acs.org |

| Goat | - | - | - |

| Pig | 2-isoethanol-1-DMEQ | N→O group reduction, Carbonyl reduction | 12 nih.govacs.org |

| Sea Cucumber | 2-iso-BDMEQ, 2-iso-1-DMEQ | Deoxidation, Carbonyl reduction, Carboxylation, Deacetylation | 9 nih.govmdpi.com |

| Mouse | - | - | - |

In Vitro vs. In Vivo Metabolic Model Comparisons

Studies comparing in vitro and in vivo metabolic models have provided valuable insights. Research on isolated rat liver cells confirmed the major metabolic pathways previously identified in rat microsomes, such as N→O group reduction, carbonyl reduction, and methyl monohydroxylation. researchgate.netfao.org However, the study also found that acetyl hydroxylation was an important pathway and that cellular systems more closely simulate in vivo conditions than microsomes alone. researchgate.netfao.org

A comparative study in chickens investigated MEQ metabolism in liver microsomes, hepatocytes, and intestinal microflora. tandfonline.comtandfonline.com The results showed that the metabolic capabilities differed between these systems, with intestinal flora showing the highest deoxygenation capacity, hepatocytes having the highest carbonyl reduction ability, and hydroxylation being most prevalent in microsomes. tandfonline.com The major metabolites also varied depending on the in vitro system used. tandfonline.comtandfonline.com

Elimination and Excretion Profiles

In goats, this compound was also found to be eliminated quickly, with a terminal half-life of approximately 1-2 hours after both intravenous and intramuscular administration. ajol.info Similarly, in chickens, the terminal elimination half-life of this compound was short, although the major metabolite had a longer half-life. nih.gov In rats, the elimination half-lives of MEQ and its metabolites varied, with some being relatively short while others were longer. nih.gov

Bioavailability Assessment in Animal Models

The bioavailability of this compound, a quinoxaline-N,N-dioxide antibiotic, has been evaluated across several animal species, revealing significant variability based on the route of administration and the specific animal model. Studies indicate a generally low to moderate oral bioavailability and a high bioavailability following intramuscular injection.

Research in swine has shown that after oral administration, the bioavailability of this compound is approximately 25.4% to 26%. nih.govnih.govuni-freiburg.de In contrast, when administered intramuscularly to swine, the bioavailability is substantially higher, recorded at 98.1%. nih.govnih.gov This suggests that while this compound is well-absorbed from the muscle tissue, its absorption from the gastrointestinal tract is limited.

In chickens, a similar pattern of bioavailability is observed. The oral bioavailability of this compound in chickens has been reported to be between 16.6% and 17%. uni-freiburg.dejkchemical.com Following intramuscular administration, the bioavailability increases significantly to 89.4%. jkchemical.com Investigations in chickens also highlight that this compound is rapidly metabolized, with plasma concentrations and the area under the curve (AUC) of its major metabolites being much higher than those of the parent compound. jkchemical.com

Studies in goats have demonstrated an almost complete absorption after intramuscular administration, with a bioavailability of 99.8%. In rats, the oral bioavailability of this compound was determined to be 37%. nih.govuni-freiburg.de

The extensive metabolism of this compound is a critical factor influencing its bioavailability and disposition. Following administration, this compound is rapidly converted into numerous metabolites. One of the most abundant and frequently monitored metabolites is 1,4-bisdesoxythis compound, which serves as a marker residue in tissues. nih.govnih.gov The significant first-pass effect, particularly after oral administration, contributes to the lower bioavailability of the parent compound. nih.govuni-freiburg.de

The table below summarizes the reported bioavailability of this compound in different animal models.

| Animal Model | Administration Route | Bioavailability (%) | Source(s) |

|---|---|---|---|

| Swine | Oral | 25.4 - 26 | nih.govnih.govuni-freiburg.de |

| Intramuscular | 98.1 | nih.govnih.gov | |

| Chicken | Oral | 16.6 - 17 | uni-freiburg.dejkchemical.com |

| Intramuscular | 89.4 | jkchemical.com | |

| Goat | Intramuscular | 99.8 | |

| Rat | Oral | 37 | nih.govuni-freiburg.de |

Toxicological Assessment of Mequindox

Genotoxicity and Carcinogenicity Research

Research has consistently demonstrated that Mequindox and its metabolites possess genotoxic and carcinogenic properties. As a DNA synthesis inhibitor, its mode of action is linked to its ability to induce genetic damage, which can lead to the development of cancer. acs.orgnih.govuni.luwikipedia.org Studies have shown that the toxicity of this compound is associated with the N→O group reduction in its structure. nih.gov

Long-term studies in mammalian models have confirmed the carcinogenic potential of this compound. In one comprehensive study, Kun-Ming (KM) mice fed diets containing this compound for one and a half years exhibited a significantly increased incidence of various tumors. acs.orgfrontiersin.org The observed neoplasms included mammary fibroadenoma, breast cancer, corticosuprarenaloma, haemangiomas, hepatocarcinoma, and pulmonary adenoma. acs.orgfrontiersin.org

Similarly, a two-year study in Wistar rats fed diets with this compound also showed an increased incidence of tumors, further establishing its carcinogenicity across different rodent species. nih.govnih.gov The main target organs for this compound-induced toxicity and carcinogenicity in these studies were identified as the hematological system, liver, kidneys, and adrenal glands. acs.orgnih.govnih.gov An interesting finding from the mouse study was that the lowest dietary concentration tested resulted in a higher incidence of tumors, suggesting a complex relationship between dose, general toxicity, and carcinogenic outcome. acs.orgfrontiersin.org

Table 1: Summary of Neoplastic Findings in KM Mice from a Carcinogenicity Study

This compound has demonstrated significant genotoxicity in a variety of short-term in vitro and in vivo tests. acs.org Evidence indicates that MEQ induces chromosomal aberrations in V79 hamster lung cells and promotes the formation of micronuclei in the bone marrow cells of mice. acs.orgfrontiersin.orgacs.org The genotoxic potential of this compound has been found to be potent in mammalian cells, with some studies suggesting its mutagenicity is slightly higher than that of Carbadox, a structurally related quinoxaline (B1680401) derivative. frontiersin.orgacs.org

The genotoxic activity of this compound is not limited to the parent compound; its primary metabolites also exhibit strong genotoxicity in mammalian cells. nih.govnih.govnih.gov The cellular response to this damage involves the phosphorylation of histone H2AX (γ-H2AX), a biomarker for DNA double-strand breaks (DSBs). nih.govnih.gov Studies in rats have shown that γ-H2AX expression is significantly increased in tumors, suggesting that high levels of DSBs are a likely contributor to the carcinogenesis observed in vivo. nih.gov

In Vivo Carcinogenesis Studies in Mammalian Models

Organ-Specific Toxicity Investigations

Chronic exposure to this compound has been shown to induce toxicity in several major organs, with the liver and kidneys being primary targets. acs.orgfrontiersin.orgnih.gov

The liver is a principal target for this compound-induced toxicity. nih.gov Histopathological examinations of the liver in animals exposed to MEQ reveal significant damage. acs.orgnih.gov This damage is accompanied by changes in serum clinical chemistry biomarkers, such as a significant increase in Alanine Aminotransferase (ALT) levels, which is indicative of liver injury. frontiersin.org The molecular mechanisms underlying this hepatotoxicity are linked to oxidative stress, apoptosis (programmed cell death), and the activation of specific signaling pathways, including the nuclear factor κB (NF-κB), MAPK, and Nrf2-Keap1 pathways. nih.govnih.govnih.gov

Metabonomic studies have provided detailed insights into how this compound disrupts core metabolic functions in the liver. These investigations reveal a complex and sometimes species-dependent impact on energy metabolism.

Glycolysis: In mice, exposure to moderate and high levels of this compound leads to a suppression of glycolysis. acs.orgnih.gov Conversely, in a rat model, this compound exposure was found to cause a stimulation of glycolysis and a suppression of the tricarboxylic acid (TCA) cycle. nih.govwikipedia.org Subchronic exposure in rats also resulted in the promotion of gluconeogenesis. nih.gov

Fatty Acid Oxidation: this compound consistently stimulates fatty acid β-oxidation in both mice and rats. acs.orgnih.govnih.govwikipedia.org This was confirmed in rats by the elevated expression of genes involved in this pathway, such as acox1 and cpt1a. nih.govwikipedia.org

Amino Acid Metabolism: Disruption of amino acid metabolism is another key finding in studies of this compound-induced liver damage, consistent with histopathological observations of liver injury. acs.orgnih.gov

The kidneys are also a key target for this compound toxicity. frontiersin.orgnih.govnih.gov The underlying molecular mechanism of kidney damage involves the induction of oxidative stress, which leads to mitochondrial damage and, ultimately, apoptosis. frontiersin.orgnih.govnih.govnih.gov

Chronic exposure to this compound in mice triggers an imbalance of the redox state in kidney tissue. nih.gov This oxidative stress is believed to initiate a mitochondrial-dependent apoptotic pathway. frontiersin.orgnih.govnih.gov Key events in this pathway include the upregulation of the Bax/Bcl-2 ratio, disruption of the mitochondrial permeability transition pore, and the subsequent release of cytochrome c from the mitochondria into the cytoplasm. frontiersin.orgnih.govnih.gov This cascade activates caspase enzymes, which execute the final stages of apoptosis, leading to cell death and tissue damage. frontiersin.orgnih.govnih.gov Furthermore, the Nrf2-Keap1 signaling pathway, a critical regulator of the cellular antioxidant response, is also upregulated, indicating a cellular attempt to counteract the severe oxidative stress. frontiersin.orgnih.govnih.gov

Table 2: Mentioned Compounds and PubChem CIDs

Renal Toxicity and Molecular Mechanisms

Impact on Renal Morphology and Ultrastructure

Chronic exposure to this compound (MEQ) has been shown to induce significant morphological and ultrastructural changes in the kidneys of animal models. Histopathological examinations of kidney tissue from mice treated with MEQ revealed obvious damage, including the expansion of glomerular capillaries, as well as swelling, degeneration, and necrosis of renal tubular epithelial cells. nih.govresearchgate.net Other observed characteristics of kidney damage in Wistar rats following chronic exposure include cell loss, cell swelling, nuclei shrinkage, hemorrhages, cell atrophy, and vacuolation. researchgate.net

At the ultrastructural level, analysis using transmission electron microscopy (TEM) has provided further insight into the cellular damage caused by MEQ. In control groups, kidney cells present normal nuclear morphology and intact mitochondrial membranes. nih.gov In contrast, MEQ-treated groups exhibit cell loss, cell swelling, dissolution of nuclei, and mitochondrial vacuolization. nih.gov Specifically, mitochondria in the testes of mice exposed to MEQ showed swelling, vacuoles, loss of crests, and damaged membrane structures. frontiersin.org These findings suggest that MEQ-induced kidney toxicity is associated with significant structural damage at both the tissue and subcellular levels, with mitochondrial-dependent apoptotic pathways being implicated. nih.gov

Biochemical Markers of Renal Dysfunction

The structural damage to the kidneys induced by this compound is reflected in alterations of key biochemical markers of renal function. In studies involving mice, chronic administration of MEQ led to changes in several serum biochemical parameters, indicating chronic kidney disease. nih.govresearchgate.net

Specifically, treatment with MEQ resulted in increased serum levels of urea (B33335) and creatinine (B1669602) (crea). nih.govresearchgate.net Conversely, the concentrations of blood urea nitrogen (BUN) and uric acid (UA) were found to be significantly decreased in all MEQ-treated groups. nih.gov These altered levels of urea, creatinine, BUN, and UA are established indicators of impaired kidney function. nih.govmedscape.com A two-generation study in Wistar rats also noted changes in the serum levels of creatinine (CREA) and BUN following MEQ administration. nih.gov

Interactive Table: Effect of this compound on Renal Biochemical Markers in Mice

| Marker | Effect Observed | Significance |

|---|---|---|

| Urea | Increased | p < 0.05 or p < 0.01 |

| Creatinine (crea) | Increased | p < 0.05 or p < 0.01 |

| Blood Urea Nitrogen (BUN) | Decreased | p < 0.05 or p < 0.01 |

| Uric Acid (UA) | Decreased | p < 0.05 or p < 0.01 |

Data derived from studies on mice exposed to MEQ for 11 months. nih.gov

Reproductive System Toxicity

Testicular Toxicity and Spermatogenesis Impairment

This compound exposure has been demonstrated to cause significant testicular toxicity and impair the process of spermatogenesis. oncotarget.comnih.govnih.gov Histopathological examinations show that MEQ induces necrosis of the seminiferous tubules, which is associated with the exfoliation of the germinal epithelium, atrophy, and the disappearance of spermatogenic cells. researchgate.net Long-term treatment in male rats leads to endocrine and reproductive toxicity, disrupting spermatogenesis, decreasing the number of sperm, and increasing the number of morphologically abnormal sperm. oncotarget.com

Ultrastructural studies have revealed MEQ-induced damage to sperm, including aberration and dissolution, with sperm showing abnormal morphological structures and dissolving membranes. frontiersin.orgnih.gov This testicular damage is believed to be triggered by oxidative stress and mitochondrial dysfunction. nih.govnih.gov One of the metabolites of MEQ, identified as M4, has been detected in the testes, suggesting it can pass through the blood-testis barrier to cause direct damage. nih.govnih.gov

Effects on Sertoli Cell Function

Sertoli cells (SCs), which are crucial for creating the microenvironment necessary for spermatogenesis, have been identified as a primary target for this compound-induced reproductive toxicity. oncotarget.comnih.govnih.gov MEQ exposure disrupts the integrity of the blood-testis barrier (BTB), a structure primarily formed by tight junctions between adjacent Sertoli cells. oncotarget.comnih.gov This disruption can lead to interference in spermatogenesis and infertility. oncotarget.comnih.gov

Multi-Generational Reproductive Studies

To evaluate the comprehensive reproductive toxicity of this compound, a two-generation study was conducted in Wistar rats. nih.govnih.gov In this study, F0 generation rats were administered MEQ for a 12-week period covering pre-mating, mating, gestation, and lactation. nih.gov The subsequent F1 generation was then selected to become parents for the F2 generation, while being exposed to the same treatment as their parents. nih.govnih.gov

The results showed significant adverse effects on reproduction. The number of live litters and the indices for mating and fertility were significantly decreased in both the F1 and F2 generations at higher dose levels. nih.govnih.gov A significant decrease in pup vitality during lactation was observed in the F1 litter at the highest dose and in the F2 litters at several dose levels. nih.govnih.gov Furthermore, a downward trend in the body weights of pups was noted in both F1 and F2 generations at various MEQ concentrations. nih.govnih.gov Histopathologic examination confirmed MEQ-induced toxicity in the testis and uterus. nih.govnih.gov The study concluded that MEQ induces maternal, embryo, and reproductive toxicities, as well as teratogenicity in rats. nih.gov

Interactive Table: Summary of Two-Generation Reproductive Toxicity Study of this compound in Wistar Rats

| Parameter | F1 Generation Effect | F2 Generation Effect |

|---|---|---|

| Mating & Fertility Index | Significantly Decreased | Significantly Decreased |

| Live Litter Number | Significantly Decreased | Significantly Decreased |

| Pup Vitality | Significantly Decreased | Significantly Decreased |

| Pup Body Weight | Downward Trend | Downward Trend |

Effects were observed at various dose levels as described in the study. nih.govnih.gov

Adrenal Toxicity

The adrenal glands are recognized as a main target organ for this compound-induced toxicity. nih.govfrontiersin.org Long-term exposure to MEQ in male rats has been shown to cause adrenal damage. capes.gov.br Histopathological examinations have consistently revealed obvious histological changes in the adrenal glands of rodents treated with MEQ. oncotarget.comfrontiersin.orgresearchgate.net

The toxicity extends to the functional level, impacting hormone production. Studies have shown that high doses of MEQ lead to a decrease in steroid hormones. capes.gov.br This is linked to the down-regulation of the mRNA levels of key steroidogenic enzymes located in the mitochondria, such as CYP11A1, CYP11B1, and CYP11B2. capes.gov.br Interestingly, MEQ and its primary metabolites have also exhibited adrenal toxicity in in vitro studies using human adrenocortical carcinoma cells. oncotarget.comfrontiersin.org Furthermore, adrenal toxicity is considered a contributing factor to the alterations in sex hormones and the reproductive toxicity observed after MEQ exposure. nih.govnih.gov

Role of this compound Metabolites in Toxicity

The toxicity of this compound is significantly influenced by its metabolic transformation within the body. The process of metabolism, particularly the reduction of the N→O groups, is closely associated with the compound's toxic effects. cenmed.com A substantial body of research indicates that the parent compound, this compound, is rapidly metabolized into numerous metabolites, some of which are more or less toxic than the original compound. A total of 33 distinct metabolites of this compound have been identified across various animal species, including rats, chickens, and pigs. nih.gov The primary metabolic pathways involved include the reduction of the N→O group, reduction of the carbonyl group, and hydroxylation of the methyl and acetyl groups. nih.gov

The primary metabolites, N1-desoxythis compound (N1-MEQ) and bidesoxy-mequindox (B-MEQ), are notable for their genotoxic potential. cenmed.comnih.gov Studies have shown that these metabolites produce positive results in various genotoxicity assays, indicating their capacity to damage genetic material. nih.gov The genotoxicity of B-MEQ has been reported to be higher than that of bidesoxy-carbadox (B-CBX), a metabolite of a structurally similar compound, Carbadox. nih.gov

Specific metabolites have been linked to toxicity in particular organs. For instance, a metabolite identified as M11 was found to be the primary toxic agent in the liver and spleen of Wistar rats following long-term exposure to this compound. cenmed.com In mice, metabolites M4 and M8 have been identified as the toxic metabolites responsible for liver damage. cenmed.com Furthermore, the metabolite M4, identified as 3-methyl-2-(1-hydroxyethyl) quinoxaline-N4-monoxide, has the ability to cross the blood-testis barrier, targeting Sertoli cells and leading to deficiencies in spermatogenesis. cenmed.comhpc-standards.com Interestingly, while both M4 and M8 were detected in the serum of mice, only M4 was found in the testes, suggesting its particular role in reproductive toxicity. hpc-standards.comnih.gov

In vitro studies using human liver HepG2 cells revealed that while this compound itself causes significant dose-dependent DNA damage and cell cycle arrest, its major metabolites had considerably lesser effects in this cell line. nih.gov However, the study also indicated that the metabolic process of reducing the acetyl group or the N→O groups of this compound contributes to DNA damage in murine hepatocytes in vivo. nih.gov This highlights a complex relationship where the parent compound may be more cytotoxic in some contexts, while the process of metabolism itself is a source of toxicity in others.

Interactive Table: Key Toxic Metabolites of this compound and Their Effects

| Metabolite Name | Common Abbreviation | Observed Toxic Effect(s) | Species |

|---|---|---|---|

| 1-desoxythis compound | N1-MEQ | Genotoxicity, Adrenal toxicity | In vitro (human cells), In vivo |

| bidesoxy-mequindox | B-MEQ | Genotoxicity | In vitro, In vivo |

| 3-methyl-2-(1-hydroxyethyl) quinoxaline-N4-monoxide | M4 | Liver toxicity, Testis toxicity (targets Sertoli cells) | Mice |

| 3-methyl-2-(1-hydroxyethyl) quinoxaline-N1-monoxide | M8 | Liver toxicity | Mice |

| 2-isoethanol 4-desoxythis compound | M11 | Liver and spleen toxicity | Wistar Rats |

Species-Dependent Toxicological Responses

In rodents, some toxic effects are consistent, while others differ notably between rats and mice. The liver has been identified as a primary target organ for this compound toxicity in both Wistar rats and Kunming (KM) mice. nih.gov However, hematological toxicity was observed in mice but not in Wistar rats after sub-chronic exposure, suggesting a species-specific effect on the hematopoietic system, which may be due to differences in metabolism. nih.gov Long-term studies have shown that this compound can induce adrenal, endocrine, and reproductive system toxicity in Wistar rats. nih.govnih.gov In contrast, studies on KM mice have highlighted toxicity in the liver and testes. nih.govhpc-standards.com A two-year study found that in Wistar rats, the main targets for this compound-induced toxicity were the hematological system, liver, kidneys, adrenal glands, and the developmental and reproductive systems. nih.gov

Metabolic pathways of this compound also show considerable variation among species. A comparative metabolism study identified 33 metabolites in total, with 15 detected in rats, 31 in chickens, and 12 in pigs. nih.gov Some metabolites were found to be unique to certain species; for example, metabolite M5 (2′-hydroxyacetyl 1-desoxythis compound) was detected only in chickens, M8 was detected only in rats, M16 (3-hydroxymethyl-2-ethanol quinoxaline-1,4-bisoxide) was found exclusively in pigs, and M33 (deacetyl-1-desoxy-mequindox) was identified as a new metabolite in sea cucumbers. nih.gov

Pharmacokinetic studies also reveal species-specific differences. For instance, a comparison between goats and sheep showed that while the clearance rate of this compound was similar, the volume of distribution was much higher in sheep (0.643 L/kg) compared to goats (0.349 L/kg), indicating more extensive drug distribution in sheep. nih.gov There have been numerous reports of this compound poisoning in various livestock, including swine, cattle, horses, and chickens, underscoring its potential for toxicity across a range of domestic animals. nih.govnih.gov

Interactive Table: Comparison of this compound Toxicological Responses in Different Species

| Species | Primary Target Organs | Key Toxic Effects | Unique Metabolites Identified |

|---|---|---|---|

| Wistar Rat | Adrenal gland, Liver, Kidney, Reproductive system, Hematological system | Adrenal damage, Steroid hormone decrease, Histological changes, Genotoxicity, Carcinogenicity | M8, M11 |

| Kunming Mouse | Liver, Testis, Hematological system, Kidneys, Adrenal glands | Spermatogenesis deficiency, Oxidative stress, Genotoxicity, Carcinogenicity | M4 |

| Pig | - | Reports of clinical poisoning | M16 |

| Chicken | - | Reports of clinical poisoning | M5 |

| Goat | - | Pharmacokinetic differences compared to sheep | - |

| Sheep | - | More extensive drug distribution than in goats | - |

Mechanisms of Antimicrobial Resistance to Mequindox

Identification of Specific Resistance Genes (e.g., oqxAB operon)

A key factor in mequindox resistance is the presence of the oqxAB operon, which encodes the OqxAB multidrug efflux pump. nih.gov This pump, a member of the Resistance-Nodulation-Division (RND) family, actively expels this compound and other antimicrobials from the bacterial cell. oup.comoup.com The oqxAB operon consists of two genes, oqxA and oqxB, which encode a periplasmic membrane fusion protein and a transmembrane protein, respectively. easpublisher.com

Studies have shown a strong correlation between the presence of the oqxAB operon and increased minimum inhibitory concentrations (MICs) of this compound in Escherichia coli isolates. nih.gov In one study of 1123 E. coli isolates, the oqxAB operon was found in 94.4% of isolates with high-level this compound resistance (MIC ≥ 64 μg/ml). nih.govd-nb.info Conversely, 98.8% of isolates with lower this compound MICs (≤ 32 μg/ml) were negative for oqxAB. nih.gov Functional analyses have confirmed that the oqxAB operon alone is sufficient to confer resistance to this compound. nih.gov

The expression of the oqxAB efflux pump is regulated by transcriptional regulators such as RarA (an activator) and OqxR (a repressor). easpublisher.com The transfer of the oqxAB gene from the chromosome to a plasmid can lead to a significant increase in its expression, resulting in a broader multidrug-resistant phenotype. easpublisher.com

Genetic Elements Mediating Resistance (e.g., IS26-flanked Tn6010)

The dissemination of the oqxAB operon is often facilitated by mobile genetic elements, particularly transposons. The composite transposon Tn6010, flanked by the insertion sequence IS26, plays a crucial role in mobilizing the oqxAB genes. d-nb.infoasm.org This allows for the transfer of the resistance determinant between plasmids and the bacterial chromosome, as well as between different bacterial species. asm.orgresearchgate.net

The presence of an IS26-oqxAB circular intermediate has been detected in a high percentage of oqxAB-positive strains, indicating that this Tn6010 element is unstable and can be readily excised through IS26-mediated recombination. nih.govd-nb.info This mobility contributes to the spread of this compound resistance. The oqxAB genes have been found on various plasmid types, including IncF, which are transferable. asm.orgresearchgate.net

Bacterial Susceptibility Profiling and Resistance Breakpoint Determination

Bacterial susceptibility to this compound is determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that inhibits visible bacterial growth. woah.org Standardized methods like broth microdilution and agar (B569324) dilution are used for this purpose. asm.orgeucast.org The results of susceptibility testing are used to categorize a bacterial isolate as susceptible, intermediate, or resistant to a particular antimicrobial agent. nih.gov

The determination of resistance breakpoints is a critical process that involves analyzing the distribution of MICs in a bacterial population (wild-type distribution), assessing the pharmacokinetic and pharmacodynamic properties of the drug, and considering clinical outcome data. nih.gov For this compound, a study of E. coli isolates from domestic animals in China suggested that an MIC of ≥ 64 μg/ml could be a potential resistance breakpoint. nih.gov This was based on the observation that a high percentage of isolates with MICs at or above this level carried the oqxAB resistance determinant. nih.gov

The MIC₅₀ (the concentration that inhibits 50% of isolates) of this compound has been shown to be significantly higher in oqxAB-positive isolates compared to oqxAB-negative isolates. asm.org This further supports the role of oqxAB in conferring resistance and provides a basis for establishing interpretive criteria for this compound susceptibility testing.

Interactive Data Table: this compound Susceptibility in E. coli Isolates

| This compound MIC (μg/ml) | Number of Isolates | oqxAB-positive (%) | oqxAB-negative (%) |

| ≤ 32 | 782 | 1.2 | 98.8 |

| ≥ 64 | 341 | 94.4 | 5.6 |

This table is based on data from a study of 1123 E. coli isolates. nih.gov

Analytical Methodologies for Mequindox Research and Monitoring

Chromatographic and Spectrometric Techniques

Chromatographic separation coupled with spectrometric detection forms the cornerstone of Mequindox analysis, offering high sensitivity and selectivity for complex biological and environmental matrices.

Liquid chromatography-mass spectrometry (LC-MS) and its more advanced version, ultra-performance liquid chromatography-mass spectrometry (UPLC-MS), have become the predominant tools for the analysis of this compound and its metabolites. These methods are favored for their high sensitivity and selectivity, allowing for the detection of trace amounts in various samples.

High-resolution mass spectrometry (HRMS) is a powerful tool for identifying unknown metabolites and confirming the structure of known compounds. In a study investigating the metabolism of this compound in sea cucumbers, liquid chromatography coupled with a Q/Exactive HRMS was utilized. nih.gov This approach led to the detection and identification of nine this compound metabolites in sea cucumber tissues. nih.govmdpi.com The primary metabolic pathways identified were hydrogenation reduction, deoxidation, carboxylation, and deacetylation. nih.govmdpi.com Notably, this research first identified 3-methyl-2-quinoxalinecarboxylic acid (MQCA) as a metabolite of this compound in a marine animal, highlighting that metabolic pathways can differ from those in terrestrial animals. nih.govmdpi.com The accuracy of HRMS allows for the determination of elemental compositions, which is crucial for the structural elucidation of novel metabolites. mdpi.com

Tandem mass spectrometry (MS/MS), often coupled with UPLC (UPLC-MS/MS), is the gold standard for the quantification of this compound and its metabolites in various matrices due to its specificity and sensitivity. These methods typically operate in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions.

Numerous validated UPLC-MS/MS methods have been reported for the simultaneous determination of this compound and its key metabolites, such as 1-desoxythis compound (1-DMEQ) and 1,4-bisdesoxythis compound (BDMEQ), in tissues like swine liver, chicken muscle, and pork. researchgate.netrsc.org For instance, a UPLC-MS/MS method developed for swine liver demonstrated good recoveries and low limits of detection (LOD) and quantification (LOQ). rsc.org Similarly, a method for chicken and pork samples allowed for the determination of this compound and 11 of its metabolites with high accuracy. researchgate.net These robust methods are essential for monitoring drug residues in animal-derived food products.

| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |

| This compound | Swine Liver | 0.58 | 1.93 | 80-85 | rsc.org |

| 1-DMEQ | Swine Liver | 1.02 | 3.40 | 80-85 | rsc.org |

| BDMEQ | Swine Liver | 0.87 | 2.90 | 80-85 | rsc.org |

| This compound & Metabolites | Chicken & Pork | 0.05-1.0 | - | 69.1-113.3 | researchgate.net |

Hybrid mass spectrometry systems, which combine different types of mass analyzers, offer enhanced capabilities for metabolite identification and structural characterization.

Liquid Chromatography-Linear Trap Quadrupole-Orbitrap (LC-LTQ-Orbitrap) has been instrumental in detailed metabolism studies. Research on this compound metabolism in chickens utilized an LC-LTQ-Orbitrap system to identify 24 metabolites in various tissues, with 12 being reported for the first time in vivo. researchgate.netnih.gov This powerful technique provides high-resolution and accurate mass data, enabling the confident characterization of metabolite structures. researchgate.netnih.gov Similarly, the metabolism of this compound in isolated rat liver cells was investigated using LC-LTQ-Orbitrap, which successfully identified eleven metabolites and elucidated metabolic pathways, including N-oxide reduction, carbonyl reduction, and hydroxylation reactions. researchgate.net

Quadrupole Time-of-Flight (Q/TOF) mass spectrometry, another hybrid system, has also been effectively applied. An in vitro study on the comparative metabolism of this compound in chicken liver microsomes, hepatocytes, and intestinal microflora employed UPLC-Q/TOF-MS. tandfonline.comtandfonline.com This analysis identified numerous metabolites, revealing that the primary metabolic pathways were N→O group reduction, carbonyl reduction, and hydroxylation. tandfonline.comtandfonline.com The high sensitivity and mass accuracy of Q/TOF systems are crucial for distinguishing between structurally similar metabolites. tandfonline.com

Prior to the widespread adoption of LC-MS, high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection was a common method for the analysis of this compound. While less sensitive and specific than mass spectrometric methods, HPLC-UV is still utilized for certain applications due to its robustness and lower cost.

One study detailed an HPLC-UV method for the quantification of this compound in goat plasma. The analysis was performed on a reverse-phase C18 column with a mobile phase of 35% methanol (B129727) in water and UV detection at 261 nm. This method was validated for linearity, extraction efficiency, and reproducibility, proving suitable for pharmacokinetic studies.

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methods

Tandem Mass Spectrometry (MS/MS) for Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabonomics Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique used in metabonomics to obtain a comprehensive profile of endogenous metabolites in biological samples. NMR-based metabonomics has been employed to investigate the systemic effects and metabolic responses to this compound exposure.

In one study, ¹H NMR spectroscopy was used to analyze urine, plasma, and liver tissue from mice exposed to this compound. The resulting spectral data were analyzed using multivariate pattern recognition techniques like Principal Components Analysis (PCA) and Orthogonal Projection to Latent Structure Discriminant Analysis (O-PLS-DA). The study revealed that this compound exposure led to a disruption of energy metabolism (glycolysis) and amino acid metabolism, and also perturbed gut microbial activity. This was evidenced by altered urinary levels of metabolites such as trimethylamine (B31210) (TMA), trimethylamine-N-oxide (TMAO), hippurate, phenylacetylglycine (PAG), and phenylacetate.

Another metabonomics study using an NMR-based approach investigated the dose- and time-dependent metabolic changes in rats subchronically exposed to this compound. This research found significant alterations in the urinary, plasma, and hepatic metabolic profiles of the rats, indicating effects on the tricarboxylic acid (TCA) cycle, glycolysis, gluconeogenesis, and lipid oxidation.

Optimization of Sample Preparation and Extraction Protocols

The accurate determination of this compound and its metabolites in various matrices, such as animal tissues and environmental samples, is critically dependent on effective sample preparation and extraction. Research has focused on optimizing these protocols to enhance extraction efficiency, improve selectivity, and ensure the sensitivity of subsequent analytical methods.

A primary goal in sample preparation is the efficient extraction of target analytes from complex biological matrices. researchgate.net Various extraction solvents and schemes have been investigated to achieve this. For instance, in the analysis of this compound and its metabolites in sea cucumber, different extraction protocols were compared, including single extraction with methanol and double extraction with combinations of methanol, ethyl acetate (B1210297), and formic acid. nih.govresearchgate.net One common approach for animal tissues involves extraction with ethyl acetate, which can be performed without requiring complex acidolysis or enzymolysis steps. researchgate.netnih.gov Another established method for chicken and pork samples utilizes a sequential extraction with an acetonitrile-ethyl acetate mixture, followed by acidification and a subsequent re-extraction with ethyl acetate. researchgate.netusda.gov For swine liver, extraction with acidified acetonitrile (B52724) has been shown to be effective. rsc.org

The choice of extraction solvent is often optimized based on the specific matrix and target analytes. For example, in developing a method for quinoxaline-1,4-dioxides (QdNOs), four different protocols were compared: ethyl acetate alone, ethyl acetate with 0.1% formic acid, a double extraction with acetonitrile and acidified ethyl acetate, and a double extraction with methanol and acidified ethyl acetate. researchgate.net The inclusion of techniques like vortexing and supersonic extraction is also part of the optimization process to maximize analyte recovery. nih.gov

Following initial extraction, a purification or clean-up step is typically necessary to remove interfering substances from the sample matrix. Solid-Phase Extraction (SPE) is a widely employed technique for this purpose. The selection of the SPE cartridge is a key parameter in method optimization. researchgate.net C18 cartridges are frequently used for purifying extracts from animal tissues like chicken and pork. researchgate.netnih.govusda.gov For swine liver and holothurian samples, Oasis MAX cartridges have been successfully applied for purification. rsc.orgnih.gov The optimization of SPE parameters extends to sample pH, the volume of the sample loaded, and the type and volume of the eluting solvent, all of which can significantly improve analytical performance. researchgate.net

In addition to conventional liquid-liquid and solid-phase extraction, more advanced techniques have been applied. For the analysis of this compound metabolites in pig urine, an ultrasound-assisted dispersive liquid-liquid microextraction (UADLLME) method was developed. upc.edu.pe This procedure involves injecting a dispersant (methanol) and an extraction solvent (1,1,2,2-tetrachloroethane) into the urine sample, followed by ultrasound-assisted emulsification to enhance the extraction process. upc.edu.pe

Method Validation and Performance Characteristics

The validation of analytical methods is essential to ensure their reliability for the intended application. Key performance characteristics that are evaluated include the limit of detection (LOD), limit of quantification (LOQ), recovery, and precision, typically expressed as the relative standard deviation (RSD). ddtjournal.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. ddtjournal.netich.org For this compound and its metabolites, these limits vary depending on the analytical technique, matrix, and specific analyte.

In UPLC-MS/MS analysis of animal-derived foods, LODs were found to be less than 1.0 µg/kg, with LOQs below 4.0 µg/kg. researchgate.netnih.gov A method for this compound metabolites in holothurian samples reported LODs ranging from 0.21 to 0.48 µg/kg and LOQs from 0.79 to 1.59 µg/kg. nih.gov In swine liver analysis, LODs were between 0.58 and 1.02 µg/kg, and LOQs were between 1.93 and 3.40 µg/kg. rsc.org For metabolites in pig urine analyzed by a UADLLME-HPLC method, the LOD was even lower, ranging from 0.16 to 0.28 µg/L. upc.edu.pe Another study on holothurian samples reported LODs between 0.16 and 2.11 μg/kg. researchgate.net

Recovery: Recovery studies are performed to assess the accuracy of an analytical method, indicating the proportion of the analyte that is successfully extracted and measured. For this compound, mean recoveries in spiked food animal tissues have been reported to range from 64.3% to 114.4%. researchgate.netnih.gov In porcine tissues, the accuracy, which is related to recovery, ranged from 75.3% to 107.2%. nih.govresearchgate.net In holothurian samples, recoveries for this compound metabolites were between 82.5% and 93.5%. nih.gov Other validated methods have shown recoveries of 80% to 85% in swine liver, 72.0% to 91.3% in pig urine, and 81% to 107% in holothurian samples. rsc.orgupc.edu.peresearchgate.net

Relative Standard Deviation (RSD): Precision is evaluated by assessing repeatability (intra-day variation) and intermediate precision (inter-day variation), expressed as RSD or coefficient of variation (CV). ich.org Lower RSD values indicate higher precision. For this compound analysis in animal tissues, intra-day and inter-day variations were less than 14.7% and 19.2%, respectively. researchgate.netnih.gov A study on porcine tissues reported RSD values of less than 12%. nih.govresearchgate.net In holothurian samples, the intra-day RSD was less than 7.27% and the inter-day RSD was less than 11.8%. nih.gov For swine liver, the intra-day and inter-day CVs were ≤14.48% and ≤14.53%, respectively. rsc.org A highly precise method for pig urine metabolites showed an RSD of less than 5.2%. upc.edu.pe

The table below summarizes the performance characteristics of various analytical methods for this compound and its metabolites.

Environmental and Food Safety Implications of Mequindox

Residue Detection and Monitoring in Animal-Derived Food Products

The use of mequindox in food-producing animals raises concerns about the potential for drug residues in meat and other products, which could pose risks to human health. researchgate.netresearchgate.netacs.org Consequently, robust methods for detecting and monitoring these residues are crucial for ensuring food safety.

Advanced analytical techniques, such as ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), have been developed for the sensitive and specific determination of this compound and its metabolites in various animal tissues, including chicken and swine muscle and liver. nih.govusda.govnih.gov These methods are essential for regulatory monitoring and enforcing maximum residue limits (MRLs), although official MRLs for this compound have not been established in all jurisdictions. acs.orgnih.gov The development of multi-residue methods allows for the simultaneous analysis of this compound and other related quinoxaline (B1680401) compounds, streamlining the monitoring process. usda.govnih.govresearchgate.net

Metabolite Residue Profiles in Different Food Animal Tissues

When this compound is administered to animals, it is metabolized into various compounds, which may also be present in their tissues. nih.govmdpi.com Understanding the metabolite residue profiles is critical for identifying appropriate marker residues for monitoring and for a comprehensive risk assessment.

Studies have shown that the parent this compound compound is often rapidly metabolized and may not be detectable in tissues. nih.gov Instead, its metabolites are the primary residues found. In pigs and chickens, a significant metabolite is 3-methyl-2-acetyl quinoxaline (M1), also known as 1,4-bisdesoxythis compound. researchgate.netnih.gov This metabolite has been proposed as a suitable marker residue for monitoring this compound use in these animals. acs.orgnih.gov

The distribution and persistence of metabolites can vary between different tissues and animal species. nih.govmdpi.com Research indicates that the liver and kidney are often the target tissues where the highest concentrations and longest persistence of this compound residues are found. acs.orgnih.gov For instance, in swine, the depletion of the marker residue M1 from the liver can be slow, with detectable levels remaining for an extended period after administration. researchgate.netacs.orgacs.org

The major metabolic pathways for this compound in livestock include the reduction of the N-oxide groups, carbonyl reduction, and hydroxylation. nih.govresearchgate.net In pigs, seven metabolites have been identified, while in chickens, twelve have been found. nih.gov Common major metabolites across species include 3-methyl-2-acetyl quinoxaline (M1), 3-methyl-2-(1-hydroxyethyl) quinoxaline-N4-monoxide (M4), and 3-methyl-2-(1-hydroxyethyl) quinoxaline-1,4-dioxide (M6). nih.gov However, there are also species-specific major metabolites. nih.gov

Table 1: Major this compound Metabolites in Different Food Animals

| Animal | Major Metabolites Identified | Primary Metabolic Pathways |

|---|---|---|

| Pigs | 3-methyl-2-acetyl quinoxaline (M1), 3-methyl-2-(1-hydroxyethyl) quinoxaline (M5), 3-hydroxymethyl-2-ethanol quinoxaline-1,4-dioxide (M7) | N→O group reduction, carbonyl reduction, methyl mono-hydroxylation nih.govnih.gov |

| Chickens | 3-methyl-2-acetyl quinoxaline (M1), 3-methyl-2-(1-hydroxyethyl) quinoxaline-N1-monoxide (M8) | N→O group reduction, carbonyl reduction, methyl mono-hydroxylation, acetyl-hydroxylation nih.govnih.govresearchgate.net |

Risk Assessment of this compound and its Metabolites in the Food Chain

The presence of this compound and its metabolites in the food chain is a significant concern due to their potential toxicological effects. acs.org Risk assessment is a critical process to evaluate the potential adverse health effects on consumers from exposure to these residues in food.

Studies have indicated that this compound and some of its metabolites may possess genotoxic and carcinogenic properties. frontiersin.orgnih.gov The toxicity of this compound is closely linked to its metabolism. researchgate.netresearchgate.net The metabolites, particularly those resulting from the reduction of the N-oxide groups, are of toxicological concern. acs.org

Physiologically based pharmacokinetic (PBPK) models have been developed to predict the depletion of this compound and its marker residue M1 in swine. researchgate.netacs.orgnih.gov These models are valuable tools for risk assessment as they can estimate the time required for residues to fall below a certain level of detection, helping to inform withdrawal periods. researchgate.netacs.orgnih.gov For example, one study using a PBPK model predicted that it could take 27 and 34 days for M1 concentrations in the liver of the 99th percentile of a swine population to fall below 5 µg/kg after oral and intramuscular administration, respectively. researchgate.netacs.orgnih.gov

The potential for long-term exposure to low levels of this compound residues through the diet and the associated chronic toxicity are key considerations in the risk assessment process. nih.govacs.org The toxicological profile of this compound, including its effects on the liver and adrenal glands, underscores the importance of minimizing consumer exposure. frontiersin.orgacs.org

Broader Environmental Impact Considerations

The environmental fate and impact of this compound are also important considerations. After administration to animals, this compound and its metabolites can be excreted in urine and feces, potentially contaminating soil and water sources. acs.org

The persistence and mobility of this compound and its metabolites in the environment are not fully understood. lgcstandards.comlgcstandards.com There are concerns that these compounds could have adverse effects on aquatic ecosystems. The identification of this compound residues in aquatic environments highlights the potential for environmental contamination.

The impact on soil health and the potential for uptake by plants are also areas that require further investigation to fully understand the environmental risks associated with the use of this compound in animal agriculture. The disposal of animal waste containing these residues needs to be managed properly to prevent environmental contamination. auftragssynthese.com

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 65913 |

| 3-methyl-2-acetyl quinoxaline (1,4-bisdesoxythis compound) | 145922 |

| 3-methyl-2-(1-hydroxyethyl) quinoxaline-N4-monoxide | 139031264 |

| 3-methyl-2-(1-hydroxyethyl) quinoxaline-1,4-dioxide | Not available |

| 3-methyl-2-(1-hydroxyethyl) quinoxaline | 139031263 |

| 3-hydroxymethyl-2-ethanol quinoxaline-1,4-dioxide | Not available |

| 3-methyl-2-(1-hydroxyethyl) quinoxaline-N1-monoxide | Not available |

| Quinoxaline-2-carboxylic acid | 68063 |

| 3-methyl-quinoxaline-2-carboxylic acid | 78083 |

| 1-Desoxythis compound | Not available |

| 4-Desoxy-mequindox | Not available |

| 1,4-bisdesoxy-quinocetone | Not available |

| 2′-hydroxyacetyl 1-desoxythis compound | Not available |

| 2′-hydroxyacetyl bisdesoxythis compound | Not available |

| 3-hydroxymethyl-2-ethanol quinoxaline-1,4-bisoxide | Not available |

| Deacetyl-1-desoxy-mequindox | Not available |

| 2-iso-BDMEQ | Not available |

| 2-iso-1-DMEQ | Not available |

| Carbadox | 16223 |

| Olaquindox (B1677201) | 62916 |

| Quinocetone | 86326 |

| Trimethylamine (B31210) | 1146 |

| Trimethylamine-N-oxide | 1147 |

| Hippurate | 464 |

| Phenylacetylglycine | 10839 |

| Phenylacetate | 999 |

| N-methylnicotinate | 6982 |

| 1-methylnicotinamide | 6981 |

Regulatory Science and Policy in Mequindox Evaluation

Role of Regulatory Bodies in Drug Evaluation and Safety (e.g., FDA, EMA)

Regulatory agencies are central to the oversight of veterinary pharmaceuticals. In the United States, the Food and Drug Administration (FDA), specifically its Center for Veterinary Medicine (CVM), is responsible for regulating animal drugs. agbioforum.orgfda.gov In the European Union, the European Medicines Agency (EMA) holds a similar role, with its Committee for Medicinal Products for Veterinary Use (CVMP) conducting the scientific evaluation of veterinary medicines. fda.govpharmainfo.in

The fundamental mission of these bodies is to make science-based decisions to regulate medicines and promote health. fda.gov Before a veterinary drug can be marketed, the manufacturer must submit a comprehensive application—a New Animal Drug Application (NADA) to the FDA or a Marketing Authorization Application (dossier) to the EMA. fda.gov This dossier contains extensive data from studies demonstrating the product's quality, safety, and effectiveness. fda.govhealthforanimals.org

The evaluation process is a stringent, scientific, and objective review of this data. healthforanimals.org For instance, the EMA's CVMP, comprised of experts from all EU member states, prepares a detailed scientific evaluation report. fda.gov If the assessment is positive, the EMA sends a scientific opinion to the European Commission, which then issues a marketing authorization valid throughout the EU. europa.eu

Due to safety concerns, particularly the potential genotoxic and carcinogenic toxicity of quinoxaline-di-N-oxides, compounds like Carbadox and Olaquindox (B1677201) have been banned for use in food-producing animals by the European Commission. nih.govfrontiersin.org While Mequindox was developed and used primarily in China, its evaluation by international bodies is informed by the toxicological profile of these structurally similar compounds. frontiersin.orgnih.gov The regulatory actions taken against its analogues underscore the cautious approach such agencies would apply to this compound.

Application of International Guidelines for Toxicological Assessment (e.g., OECD Guidelines)

To ensure that toxicological data is reliable and comparable across different countries, studies are conducted according to internationally accepted guidelines. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are a critical tool used by industry, academia, and governments for the safety testing of substances. oecd.org These guidelines provide standard methods for assessing potential effects on human health and the environment, covering areas like physical-chemical properties, environmental fate, and health effects. oecd.org

The toxicological evaluation of this compound has been extensively guided by these international standards. Multiple research studies investigating its safety profile explicitly state that they were performed in accordance with specific OECD guidelines. frontiersin.orgnih.gov

Key examples include: